molecular formula C14H14N2O B7475967 N-[(2-methylphenyl)methyl]pyridine-3-carboxamide

N-[(2-methylphenyl)methyl]pyridine-3-carboxamide

Cat. No. B7475967
M. Wt: 226.27 g/mol
InChI Key: RTGCHSDNEZBNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methyl]pyridine-3-carboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of COX-2 and NOS, which are involved in the production of inflammatory mediators and reactive oxygen species. It has also been found to modulate the activity of the NMDA receptor, which plays a key role in synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators and reactive oxygen species, which are involved in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It has also been found to enhance neuronal survival and synaptic plasticity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-[(2-methylphenyl)methyl]pyridine-3-carboxamide. One potential area of research is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects, which may lead to the development of new therapies for neurological and inflammatory disorders. Additionally, the potential role of this compound in cancer therapy warrants further investigation.

Synthesis Methods

The synthesis of N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 2-methylbenzylamine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the N-methyl-D-aspartate (NMDA) receptor.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)10-16-14(17)13-7-4-8-15-9-13/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGCHSDNEZBNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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